5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains fluorine, iodine, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, such as the Pictet-Spengler reaction or other cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Phenylsulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation and reduction reactions. For example, it can be reduced to a phenylsulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Iodinating Agents: Iodine monochloride (ICl), N-iodosuccinimide (NIS)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Coupling Reagents: Palladium catalysts, boronic acids
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Phenylsulfide derivatives.
Coupling Products: Aryl or alkyl-substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.
Materials Science: The compound’s structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions, particularly those involving fluorine and iodine atoms.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity through electronic effects and halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-2-iodo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The phenylsulfonyl group further enhances its potential for diverse applications by providing additional sites for chemical modification and interaction with biological targets.
Biological Activity
5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a unique combination of fluorine and iodine atoms, which may enhance its interaction with biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H10FIN2O2S, with a molecular weight of 416.209 g/mol. The presence of both halogens (fluorine and iodine) and a sulfonyl group contributes to its unique chemical reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C14H10FIN2O2S |
Molecular Weight | 416.209 g/mol |
LogP | 4.4062 |
Polar Surface Area (PSA) | 60.34 Ų |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The fluorine and iodine atoms can influence the compound's binding affinity through electronic effects and halogen bonding interactions. This may modulate the activity of enzymes or receptors involved in various biological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
- Antitumor Activity : In vitro studies have shown that this compound possesses cytostatic effects against certain cancer cell lines, potentially making it a candidate for further development as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer proliferation pathways. For instance, it may inhibit thymidylate synthase, a key enzyme in nucleotide synthesis.
- Cell Proliferation Inhibition : Studies demonstrate that it can effectively inhibit the growth of murine leukemia (L5178Y) cells with IC50 values in the nanomolar range, indicating potent antiproliferative properties.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- A study on related pyrrolopyridine derivatives indicated that modifications in the halogen substituents significantly affected their anticancer activity. For example, compounds with different halogens showed varying degrees of enzyme inhibition and cytotoxicity against cancer cell lines .
- Another investigation highlighted the synthesis and evaluation of novel phosphoramidate analogues derived from fluorinated nucleosides, which exhibited potent inhibition against L1210 mouse leukemia cells . These findings suggest that structural modifications can lead to enhanced biological activity.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
5-Fluoro-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 50 | Thymidylate synthase inhibition |
5-Fluoro-2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 75 | Antiproliferative |
This compound | 20 | Cytostatic effect via enzyme inhibition |
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-fluoro-2-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICMOKMGSAGVPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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